Cortisol-21-3-maleimidobenzoate
Overview
Description
Cortisol-21-3-maleimidobenzoate is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound is specifically designed for use in biochemical assays, particularly enzyme immunoassays, due to its ability to conjugate with enzymes like β-galactosidase. The maleimide group in this compound allows it to form stable linkages with sulfhydryl groups, making it a valuable tool in various scientific research applications .
Preparation Methods
The synthesis of cortisol-21-3-maleimidobenzoate involves multiple steps. One common method starts with cortisol, which is reacted with a maleimide coupling agent, such as maleimidobenzoic acid ester. The reaction typically involves the formation of an amide bond between the cortisol and the maleimide derivative. The process includes the following steps :
Synthesis of m-carboxymaleanilic acid: from m-aminobenzoic acid and maleic anhydride.
Cyclization: of m-carboxymaleanilic acid with acetic anhydride to form maleimidobenzoic acid.
Formation of maleimidobenzoic acid chloride: by reacting maleimidobenzoic acid with thionyl chloride.
Coupling reaction: between cortisol and maleimidobenzoic acid chloride in the presence of a base like sodium carbonate in tetrahydrofuran (THF).
Chemical Reactions Analysis
Cortisol-21-3-maleimidobenzoate undergoes various chemical reactions, including:
Substitution reactions: The maleimide group can react with sulfhydryl groups in proteins, forming stable thioether bonds.
Oxidation and reduction reactions: The hydroxyl groups in the cortisol moiety can undergo oxidation to form ketones or reduction to form alcohols.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of cortisol-21-3-maleimidobenzoate involves its ability to form stable linkages with sulfhydryl groups in proteins. This property is leveraged in enzyme immunoassays, where the compound is conjugated with enzymes like β-galactosidase. The conjugated enzyme retains its activity and can be used to detect cortisol levels with high sensitivity and specificity . The molecular targets and pathways involved include the interaction of the maleimide group with sulfhydryl groups and the subsequent detection of cortisol through enzyme activity.
Comparison with Similar Compounds
Cortisol-21-3-maleimidobenzoate is unique due to its specific structure and functional groups, which allow it to form stable conjugates with enzymes. Similar compounds include:
Cortisol-21-hemisuccinate: Another cortisol derivative used in immunoassays, but with different linkage chemistry.
Cortisone: A related glucocorticoid with similar biological activity but lacking the maleimide group.
Corticosterone: Another glucocorticoid with similar functions but different structural features
This compound stands out due to its ability to form stable thioether bonds with sulfhydryl groups, enhancing its utility in biochemical assays.
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(2,5-dioxopyrrol-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO8/c1-30-12-10-21(34)15-19(30)6-7-22-23-11-13-32(40,31(23,2)16-24(35)28(22)30)25(36)17-41-29(39)18-4-3-5-20(14-18)33-26(37)8-9-27(33)38/h3-5,8-9,14-15,22-24,28,35,40H,6-7,10-13,16-17H2,1-2H3/t22-,23-,24-,28+,30-,31-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVXSOSBZZTXSE-QVGKNZPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C5=CC(=CC=C5)N6C(=O)C=CC6=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C5=CC(=CC=C5)N6C(=O)C=CC6=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70994260 | |
Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70994260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73499-12-4 | |
Record name | Cortisol-21-3-maleimidobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073499124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70994260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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